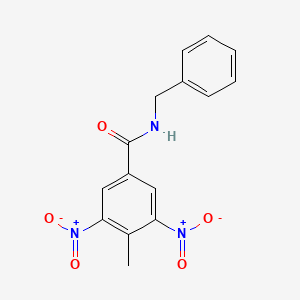
N-benzyl-4-methyl-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-methyl-3,5-dinitrobenzamide is a chemical compound belonging to the benzamide family. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its benzyl group attached to a benzamide core, with methyl and dinitro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methyl-3,5-dinitrobenzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and mild reaction conditions.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and solid acid catalysts, as mentioned above, provides a more sustainable and efficient approach .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under mild to moderate temperatures and pressures .
Major Products
The major products formed from these reactions include amine derivatives and substituted benzamides, which have various applications in pharmaceuticals and materials science .
Scientific Research Applications
N-benzyl-4-methyl-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, in the context of tuberculosis treatment, it acts as an inhibitor of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme crucial for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the mycobacteria.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminocyclooctyl)-3,5-dinitrobenzamide: Another benzamide derivative with similar structural features.
N-(5-chloropentyl)-3,5-dinitrobenzamide: A compound with a chlorinated pentyl group instead of a benzyl group.
Uniqueness
N-benzyl-4-methyl-3,5-dinitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13N3O5 |
|---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
N-benzyl-4-methyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H13N3O5/c1-10-13(17(20)21)7-12(8-14(10)18(22)23)15(19)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,19) |
InChI Key |
GAOQUOBRAPBZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















